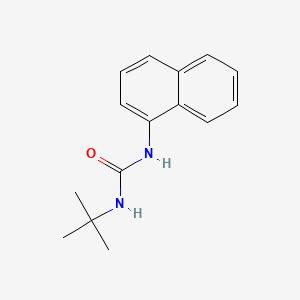![molecular formula C16H23N3O2 B5719299 N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5719299.png)
N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide (PPC) is a chemical compound that has been synthesized for scientific research purposes. PPC is a selective inhibitor of the protein kinase C (PKC) theta isoform, which plays a crucial role in T-cell activation and inflammation.
作用机制
N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide selectively binds to the regulatory domain of PKC theta and inhibits its activation by preventing its translocation to the plasma membrane. This leads to a reduction in downstream signaling pathways, including the activation of nuclear factor kappa B (NF-kB) and the production of cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-gamma).
Biochemical and Physiological Effects:
N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide has been shown to have anti-inflammatory and immunosuppressive effects in vitro and in vivo. It reduces the production of pro-inflammatory cytokines, inhibits T-cell activation and proliferation, and suppresses the development of autoimmune diseases. N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide is a selective inhibitor of PKC theta, which makes it a valuable tool for studying the role of this isoform in T-cell activation and inflammation. However, its selectivity may also limit its usefulness in studying other isoforms of PKC. N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide has also been shown to have low toxicity and good bioavailability, which makes it a suitable candidate for in vivo studies. However, its long-term effects and potential side effects have not been fully explored.
未来方向
N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide has potential applications in the treatment of autoimmune diseases and neurodegenerative diseases. Future research could focus on optimizing the synthesis method of N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide to improve its yield and purity. The development of more selective and potent inhibitors of PKC theta could also be explored. Additionally, the long-term effects and potential side effects of N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide should be further investigated in animal models and clinical trials.
合成方法
N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide can be synthesized by reacting 4-bromomethylcyclohexane with pyridine-2-carboximidamide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with propyl isocyanate to form N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide.
科学研究应用
N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide has been used in various scientific research studies to investigate the role of PKC theta in T-cell activation and inflammation. It has been shown to inhibit the activation of PKC theta and downstream signaling pathways, leading to a reduction in cytokine production and T-cell proliferation. N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide has also been used to study the role of PKC theta in autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-propylcyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-2-5-12-7-9-13(10-8-12)16(20)21-19-15(17)14-6-3-4-11-18-14/h3-4,6,11-13H,2,5,7-10H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDQZLUMYOWATC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C(=O)ON=C(C2=CC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1CCC(CC1)C(=O)O/N=C(/C2=CC=CC=N2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(4-propylcyclohexyl)carbonyl]oxy}pyridine-2-carboximidamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}quinazolin-4(3H)-one](/img/structure/B5719220.png)
![1-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5719226.png)
![methyl 2-methyl-3-[(methylsulfonyl)amino]benzoate](/img/structure/B5719236.png)
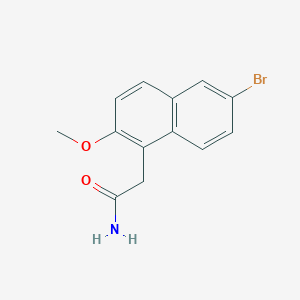
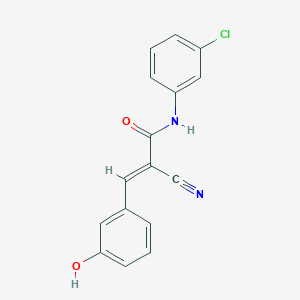
![2,5-dimethyl-3-(4-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5719251.png)
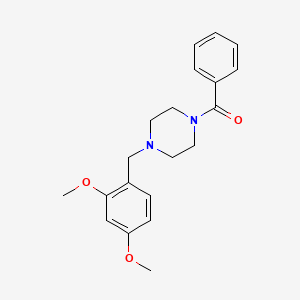
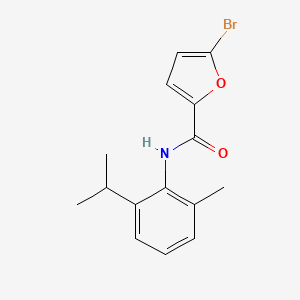
![N-(2,4-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5719269.png)
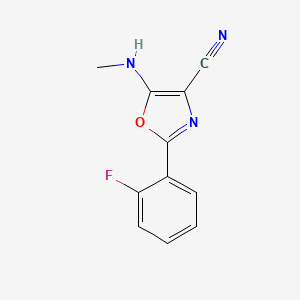
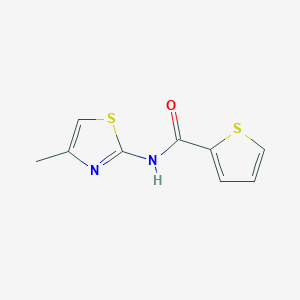
![(4-ethylcyclohexyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B5719296.png)
![1-[2-(ethylthio)benzoyl]indoline](/img/structure/B5719314.png)
